

Systemic Insecticidal Properties of Cartap Hydrochloride in Plants: A Technical Guide

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Compound of Interest

Compound Name: *Cartap hydrochloride*

Cat. No.: *B1668583*

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Introduction

Cartap hydrochloride is a broad-spectrum insecticide widely utilized for the control of chewing and sucking insect pests across a variety of agricultural crops, including rice, vegetables, and fruit trees.[1][2] It is a synthetic derivative of nereistoxin, a naturally occurring insecticidal substance first isolated from the marine segmented worm, *Lumbrineris heteropoda*. [3][4] The insecticidal efficacy of **Cartap hydrochloride** is attributed to its systemic properties and its unique mode of action.[5] Upon absorption by the plant, it is metabolized into its active form, nereistoxin. Nereistoxin acts as an antagonist to the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, blocking synaptic transmission, which leads to paralysis and eventual death of the pest. This guide provides a detailed technical overview of the systemic action, translocation, and metabolism of **Cartap hydrochloride** in plants, supported by quantitative data, experimental protocols, and process visualizations.

Systemic Action and Translocation

Cartap hydrochloride exhibits significant systemic activity, meaning it can be absorbed by the plant and moved through its vascular tissues to other parts of the plant. This property is crucial for controlling insects that feed on plant parts not directly treated with the insecticide.

- **Absorption:** The compound is readily absorbed through both the roots and foliage of the plant. Studies using ^{35}S -labelled **Cartap hydrochloride** on rice plants have demonstrated that absorption is significantly greater when the insecticide is applied to the paddy water

(root uptake) compared to foliar spray application. Root uptake allows for a more sustained concentration within the plant over a longer period.

- **Translocation:** Once absorbed, **Cartap hydrochloride** is translocated throughout the plant. Autoradiographic studies have shown that after root absorption in rice, the active substance is distributed throughout the laminae, with high concentrations observed in the leaf sheaths and accumulation in the leaf apices. This upward movement (acropetal translocation) via the xylem is a key characteristic. Some sources also suggest it possesses both upward and downward (basipetal) translocation capabilities, indicating potential movement in the phloem as well, which is a desirable trait for controlling phloem-feeding insects like aphids.

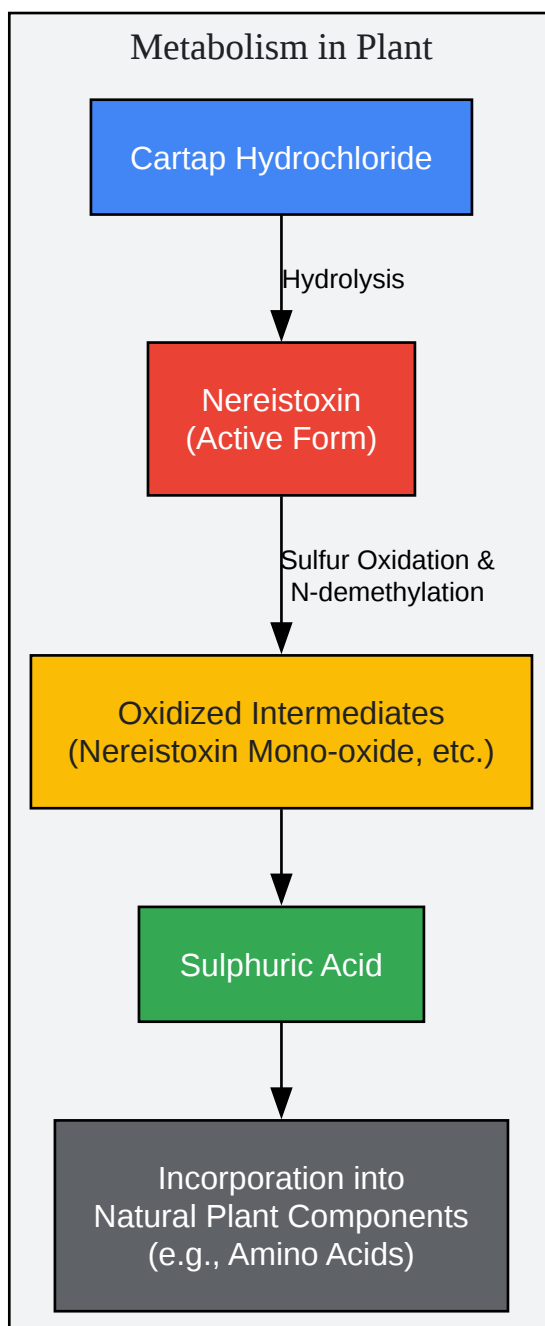
Metabolism in Plants

The insecticidal activity of **Cartap hydrochloride** is dependent on its biotransformation within the plant. The primary metabolic process is the hydrolysis of **Cartap hydrochloride** into the potent insect toxin, nereistoxin. This conversion happens rapidly after application.

The metabolic degradation of **Cartap hydrochloride** in plants is understood to proceed through the following sequence:

- **Hydrolysis to Nereistoxin:** The parent compound, **Cartap hydrochloride**, is converted to nereistoxin.
- **Oxidation:** Nereistoxin is then further metabolized through oxidation at the sulfur atom. This forms intermediates such as nereistoxin mono-oxide (sulfinyl) and dioxide (sulfonyl).
- **N-demethylation:** The dimethylamino moiety can also undergo oxidative demethylation.
- **Final Degradation:** The pathway eventually leads to the formation of sulfuric acid, with the ^{35}S from labeled Cartap being incorporated into natural sulfur-containing plant components like amino acids.

It is noteworthy that the metabolic pathway in plants differs from that in mammals; for instance, methylation reactions that occur in mammals do not appear to take place in plants.



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*Metabolic pathway of **Cartap hydrochloride** in plants.*

Quantitative Data on Residues and Dissipation

The systemic nature and persistence of **Cartap hydrochloride** have been quantified in various studies. The data below summarizes residue levels found in different crops following

application.

Table 1: Residues of **Cartap Hydrochloride** in Rice Plants

Application Method	Plant Part	Time After Application	Residue Level (mg/kg)	Reference
Nursery Box Application	Whole Plant	0 days	~20	Koyama et al. (1975) cited in
Nursery Box Application	Whole Plant	42 days	~0.5	Koyama et al. (1975) cited in
Foliar Application	Leaf Blade	Not specified	Higher than Leaf Sheath	Koyama et al. (1975)

| Foliar Application | Leaf Sheath | Not specified | Lower than Leaf Blade | Koyama et al. (1975) |

Table 2: Dissipation of **Cartap Hydrochloride** in Brinjal (*Solanum melongena*)

Application Rate	Time After Application	Residue Level (mg/kg)	Half-life ($t_{1/2}$)	Reference
500 g a.i./ha	0 days (2 hours)	0.45	1.15 days	Rao et al.
500 g a.i./ha	1 day	0.22	1.15 days	Rao et al.
500 g a.i./ha	3 days	0.08	1.15 days	Rao et al.
500 g a.i./ha	5 days	Not Detected (<0.05)	1.15 days	Rao et al.
800 g a.i./ha	0 days (2 hours)	0.61	1.21 days	Rao et al.
800 g a.i./ha	1 day	0.30	1.21 days	Rao et al.
800 g a.i./ha	3 days	0.11	1.21 days	Rao et al.

| 800 g a.i./ha | 5 days | Not Detected (<0.05) | 1.21 days | Rao et al. |

Note: The Limit of Quantification (LOQ) was 0.05 mg/kg.

Experimental Protocols

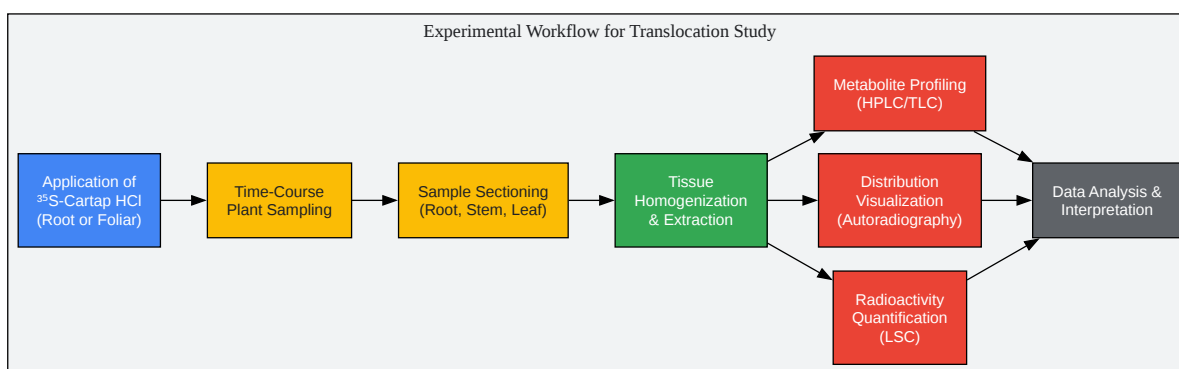
Evaluating the systemic properties of an insecticide requires specific methodologies to track its movement, quantify its presence, and assess its efficacy.

Protocol 1: Plant Uptake and Translocation Study using Radiolabeling

This protocol describes a general method for studying the absorption and distribution of **Cartap hydrochloride**, similar to studies conducted on rice.

- Synthesis of Labeled Compound: Synthesize **Cartap hydrochloride** with a radioactive isotope, such as ^{35}S , to enable tracking.
- Plant Cultivation: Grow test plants (e.g., rice seedlings) in a controlled environment, either hydroponically or in soil that simulates field conditions.
- Application of Labeled Insecticide:
 - Root Application: Introduce the ^{35}S -**Cartap hydrochloride** into the hydroponic solution or paddy water at a defined concentration.
 - Foliar Application: Apply the labeled compound as a spray to the leaves, ensuring uniform coverage.
- Time-Course Sampling: Harvest whole plants or specific plant parts (roots, stems, leaves, sheaths, grains) at various time intervals after application (e.g., 1, 3, 7, 15, 30 days).
- Sample Processing:
 - Thoroughly wash the exterior of the plant samples to remove any unabsorbed surface residues.
 - Separate the plant into its constituent parts.
 - Homogenize the plant tissues.

- Quantification of Radioactivity:
 - Liquid Scintillation Counting (LSC): Use LSC to measure the total radioactivity in extracts from each plant part. This provides quantitative data on the amount of absorbed insecticide and its metabolites.
 - Autoradiography: Press the whole plant or sections against X-ray film. The resulting image will show the qualitative distribution of the radiolabeled substance within the plant tissues.
- Metabolite Analysis: Use techniques like ion-exchange chromatography or HPLC coupled with a radioactivity detector to separate and identify the parent compound and its metabolites (e.g., nereistoxin).



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Workflow for a radiolabeled translocation study.

Protocol 2: Residue Analysis in Plant Tissues via Chromatography

This protocol outlines a standard procedure for quantifying **Cartap hydrochloride** residues in crop samples, adapted from methods used for brinjal.

- Sample Collection: Collect representative samples (e.g., fruits, leaves) from treated plants at specified pre-harvest intervals.
- Extraction:
 - Weigh a homogenized sub-sample (e.g., 10-20g) of the plant material.
 - Extract the residues using a suitable organic solvent, such as acetonitrile, often with the addition of water.
 - Homogenize and sonicate the mixture to ensure efficient extraction.
- Cleanup:
 - Centrifuge the extract to separate the solid plant material.
 - Perform a cleanup step to remove interfering co-extractives (e.g., pigments, lipids). This can be achieved using Solid Phase Extraction (SPE) cartridges or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
- Analysis by HPLC:
 - Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.
 - Injection: Inject a known volume of the final, cleaned-up extract into the HPLC system.
- Quantification:
 - Prepare a calibration curve using certified reference standards of **Cartap hydrochloride** at several concentrations.

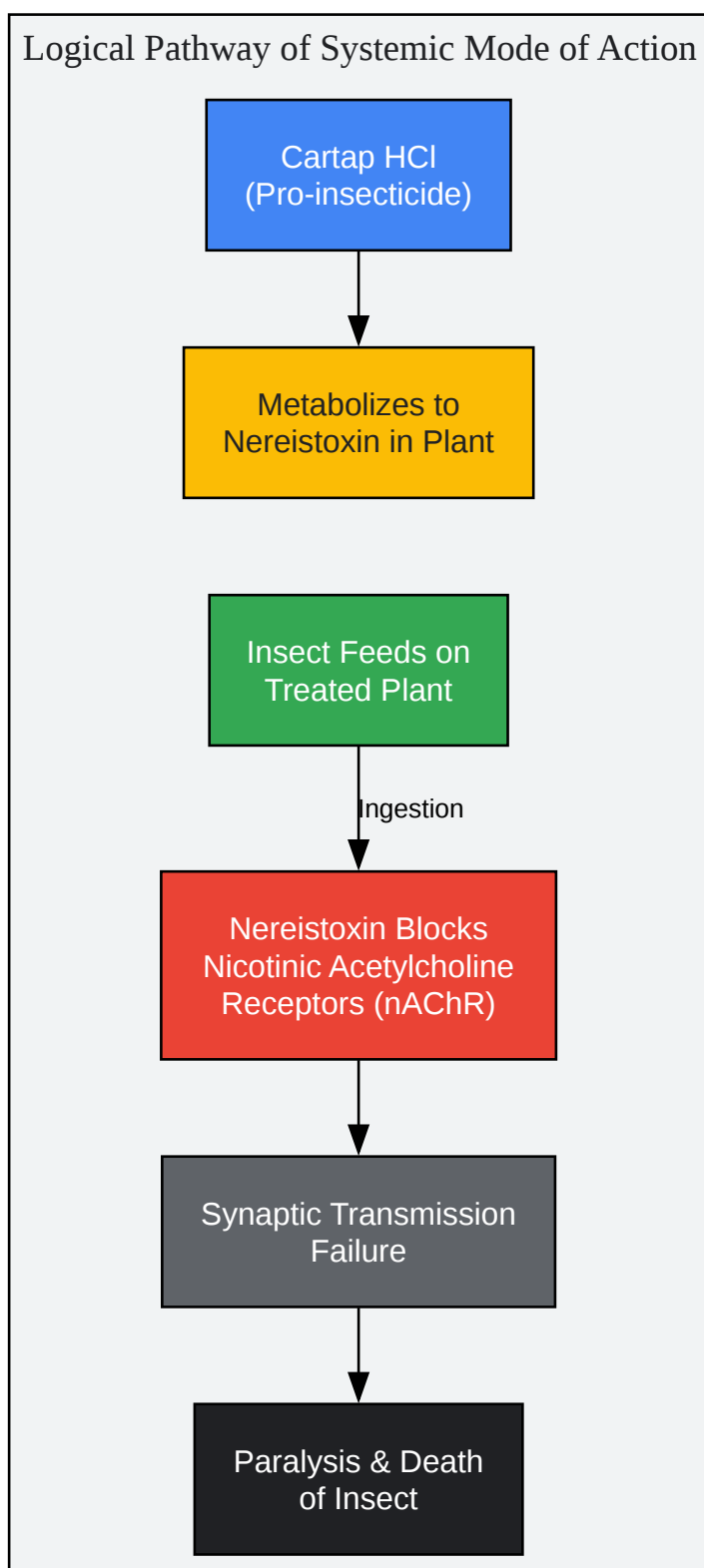
- Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.
- Express the final residue level in mg/kg of the fresh sample weight.
- Validation: Perform recovery studies by fortifying untreated control samples with known amounts of **Cartap hydrochloride** at different levels (e.g., 0.05, 0.25, 0.50 mg/kg) and running them through the entire procedure to ensure the method's accuracy and determine the limit of quantification (LOQ).

Protocol 3: Insecticidal Efficacy Bioassay (Systemic Action)

This protocol is a general method to confirm the systemic efficacy of **Cartap hydrochloride** against a target pest after plant uptake.

- Plant Treatment: Apply **Cartap hydrochloride** to potted plants via soil drenching to ensure root uptake and avoid direct contact with the test insects. Maintain a set of untreated control plants.
- Incubation Period: Allow sufficient time (e.g., 3-7 days) for the plant to absorb and translocate the insecticide to its foliage.
- Insect Infestation:
 - Confine a known number of target insects (e.g., 10-20 larvae or adult aphids) onto a leaf of both treated and control plants using a clip-cage or by placing the entire plant in a caged environment.
- Efficacy Assessment:
 - Record insect mortality at set time intervals (e.g., 24, 48, 72 hours).
 - Insects are considered dead if they are unresponsive to gentle prodding with a fine brush.
- Data Analysis:

- Correct the observed mortality in the treated groups for any natural mortality observed in the control group using Abbott's formula.
- If multiple concentrations are tested, calculate the LC_{50} (lethal concentration required to kill 50% of the population) through probit analysis.



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Systemic mode of action of **Cartap hydrochloride**.

Conclusion

Cartap hydrochloride is an effective systemic insecticide whose activity relies on its absorption, translocation, and subsequent metabolic conversion to the active compound nereistoxin within the plant. Its ability to be taken up by roots and distributed throughout the plant makes it particularly valuable for controlling a wide range of pests, including those that are difficult to reach with contact sprays. Understanding the dynamics of its uptake, the metabolic pathways, and residue dissipation is essential for optimizing its use in integrated pest management programs, ensuring efficacy while adhering to pre-harvest intervals and maximum residue limits. The protocols and data presented in this guide provide a framework for researchers and professionals to further investigate and apply the systemic properties of this important insecticide.

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